
4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine is a chemical compound characterized by the presence of a pentazole ring attached to a pyrrole ring with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine typically involves the formation of the pentazole ring followed by its attachment to the pyrrole ring. One common method involves the cyclization of azide precursors under specific conditions to form the pentazole ring. This is followed by a coupling reaction with a pyrrole derivative to yield the final compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the stability of the pentazole ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and purity. Safety measures are crucial due to the potential instability of the pentazole ring.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The pentazole ring can participate in substitution reactions, where one of its nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high energy density materials.
Mecanismo De Acción
The mechanism of action of 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The pentazole ring can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The pathways involved may include inhibition of enzyme activity or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Tetrazol-1-yl)-1H-pyrrol-2-amine: Similar structure but with a tetrazole ring instead of a pentazole ring.
4-(1H-Triazol-1-yl)-1H-pyrrol-2-amine: Contains a triazole ring instead of a pentazole ring.
Uniqueness
4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine is unique due to the presence of the pentazole ring, which is less common and more reactive compared to tetrazole and triazole rings. This reactivity can lead to unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
652148-78-2 |
|---|---|
Fórmula molecular |
C4H5N7 |
Peso molecular |
151.13 g/mol |
Nombre IUPAC |
4-(pentazol-1-yl)-1H-pyrrol-2-amine |
InChI |
InChI=1S/C4H5N7/c5-4-1-3(2-6-4)11-9-7-8-10-11/h1-2,6H,5H2 |
Clave InChI |
DJJAGEFOEWFAQE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C1N2N=NN=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



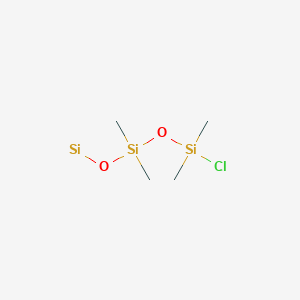
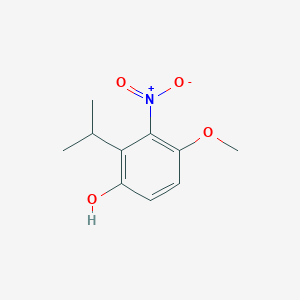
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)
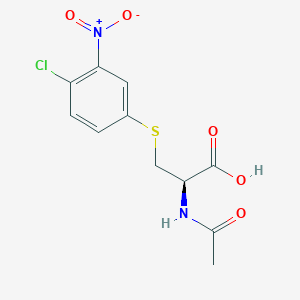
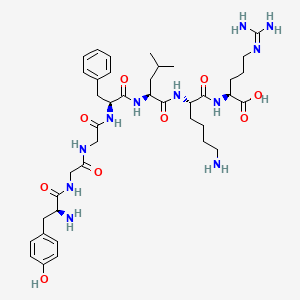
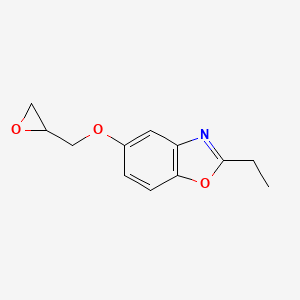
![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)
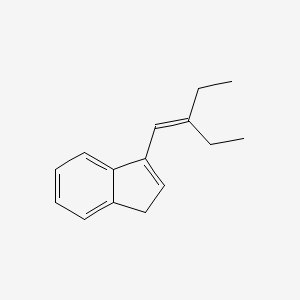
![2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol](/img/structure/B12528763.png)
